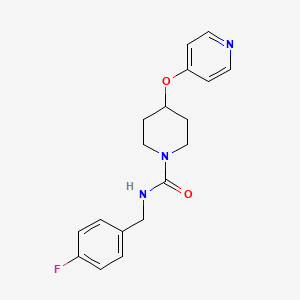![molecular formula C18H17N3O2S B2410842 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895485-80-0](/img/structure/B2410842.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a phenylsulfanylacetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being a heterocycle, may contribute to the compound’s reactivity and properties . The presence of the phenylsulfanylacetamide group could also influence its behavior.科学的研究の応用
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Anticancer and Antimicrobial Activities
1,3,4-Oxadiazole derivatives, due to their structural feature, effectively bind with different enzymes and receptors through numerous weak interactions, eliciting a wide array of bioactivities. These compounds are being used for the treatment of various ailments, showing significant therapeutic potential in anticancer, antifungal, antibacterial, antitubercular, and other medicinal applications. The development of 1,3,4-oxadiazole-based compounds has become a focal point for scientists aiming to create more active and less toxic medicinal agents (Verma et al., 2019).
Biologically Oriented Drug Synthesis (BIODS)
The synthesis and systematization of biologically oriented drugs based on hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been detailed, emphasizing the importance of these compounds in generating new bio-promising hybrid structures with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities (Karpenko et al., 2020).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are also highlighted for their potential in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make them a prominent choice for metal-ions sensors, with an overview of selective metal-ion sensing and detection limit along with the sensing mechanisms provided (Sharma et al., 2022).
Antiparasitic Agents Development
The heterocyclic oxadiazole rings, particularly the 1,3,4-oxadiazole isomers, are being used in the design and synthesis of new drugs for treating parasitic infections. This approach indicates the oxadiazole core as a versatile scaffold in the development of new chemical entities potentially useful as antiparasitic drugs (Pitasse-Santos et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRDVTZUREDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

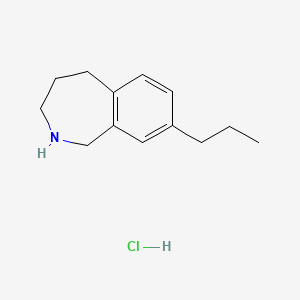
![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)
![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

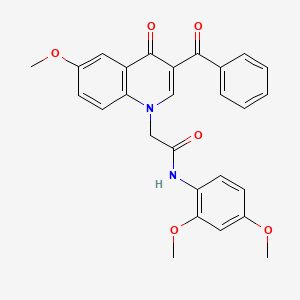
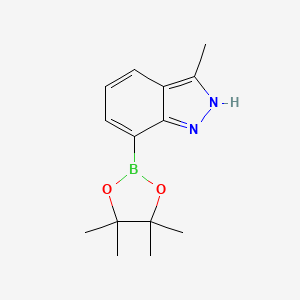
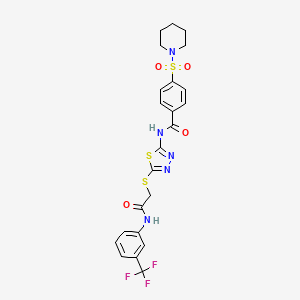
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
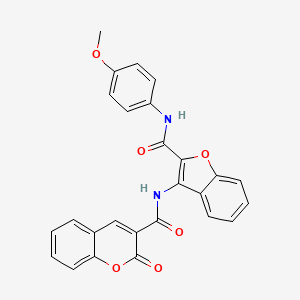

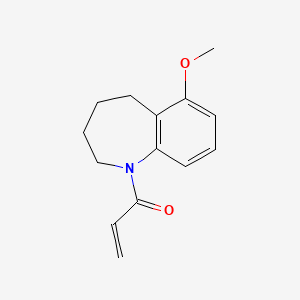
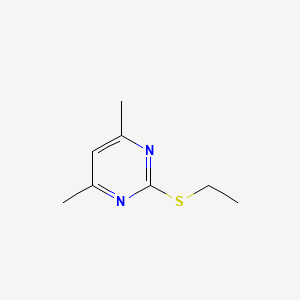
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
